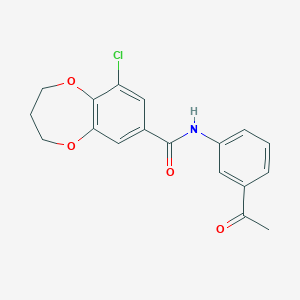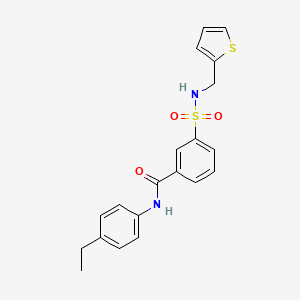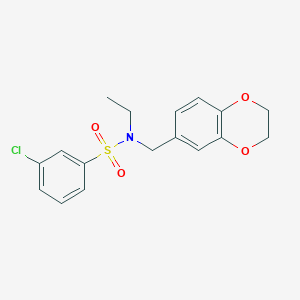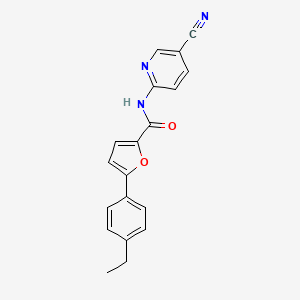![molecular formula C22H25N3O B7682904 2-(1H-indol-3-yl)-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B7682904.png)
2-(1H-indol-3-yl)-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-indol-3-yl)-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide, also known as Y-27632, is a small molecule inhibitor of Rho-associated protein kinase (ROCK). It was first synthesized in 2000 by researchers at the pharmaceutical company, Yoshitomi Research Institute, in Japan. Since then, Y-27632 has been widely used in scientific research to study the role of ROCK in various physiological and pathological processes.
Mechanism of Action
2-(1H-indol-3-yl)-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide inhibits ROCK by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream targets involved in cytoskeletal rearrangement and cell migration. This inhibition results in a decrease in actomyosin contractility, which has been implicated in various physiological and pathological processes.
Biochemical and Physiological Effects:
2-(1H-indol-3-yl)-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide has been shown to have a wide range of biochemical and physiological effects, including inhibition of cell migration, induction of apoptosis, and modulation of gene expression. It has also been shown to have anti-inflammatory effects, by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
Advantages and Limitations for Lab Experiments
One major advantage of 2-(1H-indol-3-yl)-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide is its specificity for ROCK, which allows for the selective inhibition of ROCK-mediated processes without affecting other cellular pathways. However, one limitation of 2-(1H-indol-3-yl)-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide is its relatively short half-life, which may require frequent dosing in experiments. Additionally, 2-(1H-indol-3-yl)-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide has been shown to have off-target effects on other kinases, such as protein kinase A and protein kinase C, which may complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for the use of 2-(1H-indol-3-yl)-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide in scientific research. For example, it may be used in the development of novel cancer therapies, by targeting ROCK-mediated cytoskeletal rearrangement and cell migration. Additionally, 2-(1H-indol-3-yl)-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide may be used in the treatment of cardiovascular and neurological diseases, by modulating ROCK-mediated signaling pathways. Further research is needed to fully understand the potential applications of 2-(1H-indol-3-yl)-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide in these areas.
Synthesis Methods
The synthesis of 2-(1H-indol-3-yl)-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide involves several steps, including the reaction of 1-(2-bromoethyl)-1H-indole with N-(4-hydroxybenzyl)-N-(pyrrolidin-1-ylmethyl)amine to form the intermediate, 1-(2-(N-(4-(pyrrolidin-1-ylmethyl)benzylamino)ethyl)-1H-indol-3-yl)-2-propanol. This intermediate is then treated with acetic anhydride to form 2-(1H-indol-3-yl)-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide.
Scientific Research Applications
2-(1H-indol-3-yl)-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide has been used extensively in scientific research to study the role of ROCK in various physiological and pathological processes. For example, it has been shown to inhibit ROCK-mediated cytoskeletal rearrangement and cell migration, making it a useful tool for studying the mechanisms of cancer metastasis. 2-(1H-indol-3-yl)-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide has also been used to study the role of ROCK in cardiovascular diseases, such as hypertension and atherosclerosis, as well as in the development of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c26-22(13-19-15-23-21-6-2-1-5-20(19)21)24-14-17-7-9-18(10-8-17)16-25-11-3-4-12-25/h1-2,5-10,15,23H,3-4,11-14,16H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPGYYDJUNQMDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)CNC(=O)CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(1,3-Benzodioxol-5-yloxy)-5,6-dimethyl-2-(pyrrolidin-1-ylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B7682853.png)
![N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]cyclohexanecarboxamide](/img/structure/B7682858.png)
![[2-(3-Acetamido-4-hydroxyphenyl)-2-oxoethyl] 3-fluoro-4-methylbenzoate](/img/structure/B7682870.png)



![1-benzyl-5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazole-4-carboxamide](/img/structure/B7682887.png)
![4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide](/img/structure/B7682891.png)

![2-(6-Methoxy-1-benzofuran-3-yl)-1-[4-(2-phenoxyethyl)piperazin-1-yl]ethanone](/img/structure/B7682898.png)
![2-[4-[2-(3-Fluorophenyl)acetyl]piperazin-1-yl]sulfonylbenzonitrile](/img/structure/B7682900.png)

![N-(2-methylpropyl)-2-[[5-(piperidin-1-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7682921.png)